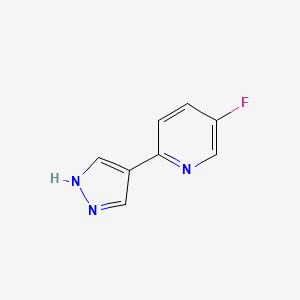

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Description

Properties

IUPAC Name |

5-fluoro-2-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNYNCLTFZSMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stille Cross-Coupling

A Stille cross-coupling reaction can be used to synthesize 5-fluoro-2-(1H-pyrazol-4-yl)pyridine derivatives. For example, 5-chloro-2,3-difluoropyridine and an isoxazole stannane can be used as starting materials to form an intermediate, which is then treated with hydrazine to form a pyridyl hydrazine.

Example: Synthesis of 5-(5,6-Difluoropyridin-3-yl)-3-methylisoxazole (8a)

- React 5-chloro-2,3-difluoropyridine (6a) with 3-methyl-5-(tributylstannyl)isoxazole (7) in the presence of XPhos and PdOAc2 in 1,4-dioxane at 100 °C for 16 hours.

- Purify the mixture using MPLC with a gradient of 10–30% EtOAc in hexanes.

- Triturate the resulting solid with hexanes to yield the product 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole (8a).

Example: Synthesis of 5-(5-Fluoro-6-hydrazinylpyridin-3-yl)-3-methylisoxazole (9a)

- React 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole (8a) with NH2NH2 in i-PrOH, seal the vessel, and warm to 65 °C for 3 hours.

- Cool the mixture to room temperature to precipitate the product.

- Filter the solid, wash with i-PrOH, and triturate with a saturated solution of NaHCO3, then filter and wash with water to yield 5-(5-fluoro-6-hydrazinylpyridin-3-yl)-3-methylisoxazole (9a).

Suzuki Reactions

Suzuki reactions can be employed to synthesize pyrazole derivatives. For instance, a Suzuki reaction can be performed using compound 3 with esters or boronic acids in the presence of a palladium catalyst.

Multistep Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through a multistep reaction.

- React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to obtain dihydroxy-heterocycle 1 (89% yield).

- Chlorinate 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) (61% yield).

- Prepare structure 3 from 2 in a nucleophilic substitution reaction using morpholine in the presence of potassium carbonate at room temperature (94% yield).

Reaction with Fluoroalkenes and Mono-Substituted Hydrazines

5-fluoro-1H-pyrazoles can be prepared from fluoroalkenes and mono-substituted hydrazines. This method is particularly suitable for industrial-scale processes.

Preparation of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines can be synthesized using a method involving substituted pyridines, 1,3-dicarbonyl compounds, and acetic acid in ethanol under an O2 atmosphere at 130 °C for 18 h.

- Mix substituted pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O2 atmosphere (1 atm).

- Stir the mixture at 130 °C for 18 h.

- Cool to room temperature, collect the crystals by filtration, and recrystallize from an appropriate solvent to obtain pure pyrazolo[1,5-a]pyridines.

Synthesis of 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles

2-(1H-pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment can be synthesized as antibacterial agents.

- Use ethyl 4,4,4-trifluoroacetoacetate as the starting material.

- Perform a four-step synthesis including aldol condensation, ring-closing, hydrazinolysis, and a second ring-closing reaction to prepare intermediates such as 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B).

- Generate target compounds by subjecting intermediate 5B to continuous nucleophilic substitution with the relevant dibromoalkane and imidazole under a strong alkali atmosphere.

Synthesis of Chromones and Pyrazole Derivatives

Chromones and pyrazole derivatives can be synthesized using a conventional reflux method.

Example: Synthesis of 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate (CA)

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole-pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine has been investigated for its potential as an anticancer agent. Research indicates that compounds with pyrazole and pyridine moieties exhibit selective inhibition of certain kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the Rho-associated kinase (ROCK), which plays a crucial role in cancer cell migration and invasion . The selectivity and potency of these compounds make them promising candidates for further development into therapeutic agents.

Inhibition of Enzymes

The compound has also been explored for its ability to inhibit enzymes such as IRAK-4, which is implicated in inflammatory responses and cancer . The structural features of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine allow it to interact effectively with the active sites of these enzymes, leading to inhibition.

Organic Synthesis

Building Block in Synthesis

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various coupling reactions, including Suzuki and Sonogashira reactions . This versatility is attributed to the reactivity of the fluorine atom and the nitrogen-containing heterocycles, which facilitate nucleophilic substitutions.

Functionalization

The compound can be functionalized to produce derivatives with enhanced biological activity or improved properties for material science applications. For example, it has been utilized in the synthesis of polysubstituted pyridines and pyrimidines, which are important in developing pharmaceuticals and agrochemicals .

Material Science

Applications in Advanced Materials

Research indicates that derivatives of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine are being explored for use in advanced materials such as sensors and dye-sensitized solar cells. The unique electronic properties imparted by the pyrazole and pyridine rings enhance the performance characteristics of these materials .

Case Studies

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Pyrazolyl-Pyridine Derivatives in Medicinal Chemistry

DHODH Inhibitors ()

A series of 2-(1H-pyrazol-4-yl)pyridine derivatives were synthesized as human dihydroorotate dehydrogenase (DHODH) inhibitors. Key examples include:

- 8o: 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine

- 10b: 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine

Key Differences :

- The target compound lacks bulky alkoxy groups (e.g., isopropoxy in 8o) and aryloxy substituents, which may reduce steric hindrance and alter binding affinity.

- Fluorine in the target compound is positioned on the pyridine ring, whereas analogs like 10b feature fluorine on phenoxy groups, affecting electronic distribution .

M4 Muscarinic Acetylcholine Receptor Modulators ()

Patents disclose 3-(1H-pyrazol-4-yl)pyridine derivatives as allosteric modulators of the M4 receptor. For example:

- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ()

Comparison :

- Fluorine’s position on pyridine (vs. phenyl in patented compounds) may fine-tune receptor binding through dipole interactions .

Fluorinated Pyridine Derivatives with Varied Heterocycles

Benzimidazole-Pyridine Hybrids ()

Example : 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyridine

- Fluorine Impact : Additional fluorine on benzimidazole may enhance metabolic stability compared to the target compound’s single fluorine .

Pyrimidine-Pyridine Derivatives ()

Example : 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

- Core Variation : Pyrimidine replaces pyrazole, altering hydrogen-bonding capacity.

- Activity Implication : Pyrimidine’s nitrogen-rich structure could target kinases or nucleotide-binding proteins, diverging from pyrazole’s typical roles in enzyme inhibition .

Pyrrolidine-Substituted Pyridines ()

Example : 5-Fluoro-2-(pyrrolidin-3-yl)pyridine

- Substituent Comparison : Pyrrolidine introduces a saturated ring with basic nitrogen, enhancing solubility but reducing aromaticity.

- Electronic Effects : The absence of pyrazole’s conjugated system in the target compound may decrease resonance stabilization, impacting redox stability .

Biological Activity

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine features a pyridine ring substituted with a fluorine atom and a pyrazole moiety. Its molecular formula is C7H6FN3, and it possesses unique properties that contribute to its biological activities.

The compound's mechanism of action primarily involves the inhibition of specific enzymes and modulation of cellular pathways. It has been shown to affect cell cycle progression and induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell division.

Anticancer Activity

Research indicates that 5-fluoro-2-(1H-pyrazol-4-yl)pyridine exhibits significant anticancer properties. A study reported that derivatives of this compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting effective growth inhibition through mechanisms involving intracellular release of active metabolites .

Table 1: Anticancer Activity of 5-Fluoro-2-(1H-pyrazol-4-yl)pyridine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-F-Pyrazole | L1210 | <10 | Enzyme inhibition |

| 5-F-Pyrazole | A2780 | <100 | Apoptosis induction |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of CDK2, a key regulator in cell cycle progression. In vitro studies have shown that it can effectively reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .

Table 2: CDK Inhibition Potency

| Compound | CDK Target | Ki (µM) |

|---|---|---|

| 5-F-Pyrazole | CDK2 | 0.005 |

| 5-F-Pyrazole | CDK5 | 0.007 |

Case Studies

- Study on Antiproliferative Activity : A comprehensive study evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. The results indicated that compounds similar to 5-fluoro-2-(1H-pyrazol-4-yl)pyridine exhibited sub-micromolar activity against ovarian cancer cells, reinforcing its potential as a therapeutic agent .

- Mechanistic Insights : Another research effort highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased cytochrome c release and activation of caspases .

Q & A

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.